molecular formula C12H15NO3 B1362492 N-(2-ethoxyphenyl)-3-oxobutanamide CAS No. 41687-09-6

N-(2-ethoxyphenyl)-3-oxobutanamide

Cat. No. B1362492
CAS RN: 41687-09-6
M. Wt: 221.25 g/mol
InChI Key: RZNSERNEEXUOEN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Catalytic Selectivity

  • Rhodium-Catalyzed Conjugate Additions: Rhodium-catalyzed conjugate addition reactions using 4-oxobutenamides, including N-(2-ethoxyphenyl)-3-oxobutanamide, demonstrate high regio- and enantioselectivity. This process is vital in producing oxobutanamides that can be further converted to various chemical compounds through selective derivatization (Zigterman et al., 2007).

Chemical Synthesis

  • Manganese(III)-Mediated Substitution: The use of N-aryl-3-oxobutanamides in the manganese(III)-mediated oxidative substitution with methoxynaphthalenes leads to directly substituted methoxynaphthalenes and related compounds (Cong & Nishino, 2008).
  • Mn(III)-Based Oxidative Cyclization: Oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate results in the synthesis of various indoline and indole derivatives. This method offers a pathway for the efficient creation of heterocyclic compounds (Kikue et al., 2015).

Biochemical Applications

  • Enzymatic Reduction by Fungus: A study reveals that incubation of 3-oxobutanamides with the fungus Mortierella isabellina results in the production of (S)-3-hydroxyamides, showcasing the potential for biochemical applications in stereoselective synthesis (Quirós et al., 1997).

Material Science

  • Lithium Extraction Applications: The β-carbonyl amide N,N-bis(2-ethylhexyl)-3-oxobutanamide, a related compound, has been applied in the extraction of lithium ions, demonstrating its utility in material science, particularly in metal extraction and purification processes (Ji et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety precautions for handling and disposing of the compound.


Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

N-(2-ethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNSERNEEXUOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304477
Record name N-(2-ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-oxobutanamide

CAS RN

41687-09-6
Record name NSC165874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Tkachenko, EA Muravyova… - Beilstein Journal of …, 2014 - beilstein-journals.org
The switchable three-component reactions of 5-amino-3-methylisoxazole, salicylaldehyde and N-aryl-3-oxobutanamides under different conditions were studied and discussed. The …
Number of citations: 25 www.beilstein-journals.org

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